REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:14]=1[NH:15][C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.07 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)Cl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC1=C(N)C=C(C=C1)OC
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Name
|
|
Quantity
|
7 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was agitated at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After vigorously agitating the two-phase system for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the benzene layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with ether (3×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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COC1=C(C=C(C=C1)OC)NC(CC1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |